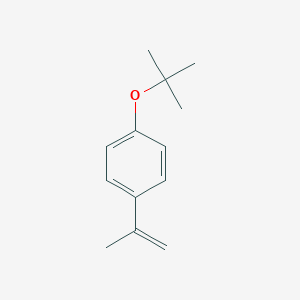

P-tert-ブトキシ-α-メチルスチレン

概要

説明

4-t-Butoxy-alpha-methylstyrene, also known as 1-[(2-methylpropan-2-yl)oxy]-4-prop-1-en-2-ylbenzene, is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol. This compound is primarily used in scientific research as a monomer for the synthesis of various polymers.

科学的研究の応用

4-t-Butoxy-alpha-methylstyrene is primarily used as a monomer for the synthesis of various polymers. Its tert-butyl protecting group allows for controlled radical polymerization techniques, such as atom transfer radical polymerization and reversible addition-fragmentation chain transfer polymerization. These techniques enable the creation of well-defined polymers with controlled architecture and functionalities, which are crucial for studying various properties and applications of polymeric materials.

Applications in Chemistry

Synthesis of Block Copolymers: Used in drug delivery systems.

Brush Copolymers:

Star Polymers: Applications in drug delivery and nanomedicine.

Applications in Biology and Medicine

Drug Delivery Systems: The compound’s polymers can be used to create drug delivery systems with controlled release properties.

Applications in Industry

Antifouling Coatings: Used in the development of coatings that prevent the accumulation of unwanted materials on surfaces.

作用機序

Target of Action

P-tert-Butoxy-alpha-methyl styrene, also known as p-tert-butoxy-alpha-methylstyrene or 4-t-Butoxy-alpha-methylstyrene, is a compound that primarily targets the polymerization process of styrene . It is used in the synthesis of poly(α-methyl styrene) (PAS), a material known for its thermal degradability and its role in enhancing the mechanical properties of PVC .

Mode of Action

The compound interacts with its targets through a process known as free radical photo-polymerization . This process involves the use of light to initiate a reaction that leads to the formation of polymers. The polymerization of styrene with p-methoxystyrene (MSt) and p-t-butoxystyrene (BSt) was performed in the presence of 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO), giving random copolymers with controlled molecular weights and desired monomer unit ratios .

Biochemical Pathways

The affected pathway is the polymerization process of styrene. The compound influences the tacticity and microstructure of the resulting polymer, poly (α-methyl styrene) (PAS), as studied by 13 C nuclear magnetic resonance spectroscopy ( 13 C NMR) .

Pharmacokinetics

Its molecular formula is c13h18o and it has a molecular weight of 19028

Result of Action

The result of the action of P-tert-Butoxy-alpha-methyl styrene is the formation of poly(α-methyl styrene) (PAS) with controlled molecular weights and desired monomer unit ratios . This polymer is known for its thermal degradability and its role in enhancing the mechanical properties of PVC .

Action Environment

The action of P-tert-Butoxy-alpha-methyl styrene is influenced by environmental factors such as temperature and the presence of light, which is necessary for the initiation of the free radical photo-polymerization process . The type of solvent used can also affect the peak resolution and splitting of syndiotactic and isotactic sequences .

準備方法

Synthetic Routes and Reaction Conditions

4-t-Butoxy-alpha-methylstyrene can be synthesized through cationic polymerization under sealed conditions in a nitrogen atmosphere. The reaction involves 4-t-Butoxy-alpha-methylstyrene, 1,2-dichloroethane, and 4-methoxydiphenyliodonium hexafluorophosphate . The mixture is cooled to temperatures between -28°C to -50°C to achieve the desired product .

Industrial Production Methods

Industrial production methods for 4-t-Butoxy-alpha-methylstyrene are not extensively documented. the compound is available for research purposes and is not intended for human therapeutic applications or veterinary use.

化学反応の分析

Types of Reactions

4-t-Butoxy-alpha-methylstyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into different hydrocarbons.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Lewis acids or strong acids can facilitate substitution reactions.

Major Products Formed

Oxidation: Alcohols or ketones.

Reduction: Hydrocarbons.

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

Similar Compounds

α-Methylstyrene: An organic compound with the formula C9H10, used in the production of various polymers.

4-tert-Butoxystyrene: A similar compound used in the synthesis of hydroxylated polystyrenes.

Uniqueness

4-t-Butoxy-alpha-methylstyrene is unique due to its tert-butyl protecting group, which allows for controlled radical polymerization techniques. This feature enables the creation of well-defined polymers with specific properties, making it valuable in scientific research and industrial applications.

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(2)11-6-8-12(9-7-11)14-13(3,4)5/h6-9H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDGDDQWVWZDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid](/img/structure/B35130.png)

![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)

![d(CH2)5[D-Ile2,Ile4]VP](/img/structure/B35151.png)